molecular formula C28H27N5O2 B2969545 2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-88-0

2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No. B2969545
CAS RN: 1020051-88-0
M. Wt: 465.557
InChI Key: HBAZMWBNMRWJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C28H27N5O2 and its molecular weight is 465.557. The purity is usually 95%.
BenchChem offers high-quality 2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Preparation of Indazoles and Boronnitrogen Compounds : Studies have demonstrated methods for preparing indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, showcasing the utility of such chemical processes in synthesizing heterocyclic compounds which are crucial in drug development and material science (Counceller et al., 2012). Similarly, research on boronnitrogen compounds like (2-pyridylamino)diphenylborane highlights the synthesis and potential applications of these compounds in creating materials with unique properties (Gragg & Niedenzu, 1976).

Pharmaceutical Research

Antimicrobial Activity : Heterocyclic compounds play a significant role in pharmaceutical research due to their biological activity. For example, the synthesis and evaluation of antimicrobial activity of heterocyclic ethanone derivatives underscore their potential in addressing antibiotic resistance and developing new therapeutic agents (Wanjari, 2020).

Material Science

Fluorescent Probes : The development of BODIPY-based fluorescent probes for H2S detection is an example of how specific chemical structures can be utilized to create sensitive and selective sensors for biological and environmental monitoring (Fang et al., 2019). Such compounds have significant implications in studying biological systems and detecting pollutants.

properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c34-17-16-29-19-27(35)33-26(18-25(30-33)21-10-4-1-5-11-21)24-20-32(23-14-8-3-9-15-23)31-28(24)22-12-6-2-7-13-22/h1-15,20,26,29,34H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAZMWBNMRWJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CNCCO)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

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